molecular formula C16H15N3OS B4525683 1-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one

1-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one

Cat. No.: B4525683
M. Wt: 297.4 g/mol
InChI Key: WGGQZUQKTUJMKK-UHFFFAOYSA-N
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Description

1-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one is a potent and ATP-competitive small-molecule inhibitor primarily targeting the Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) families of tyrosine kinases. Its design is based on the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in kinase inhibitor development known for its high affinity and selectivity . The compound's primary research value lies in its application as a precise chemical probe to dissect the FGFR and VEGFR signaling axes in cellular and in vivo models. By potently inhibiting these receptors, it effectively blocks downstream pro-survival and proliferative pathways, such as MAPK/ERK and PI3K/Akt, making it an invaluable tool for investigating the mechanisms of angiogenesis, tumorigenesis, and metastatic progression. Researchers utilize this compound to explore therapeutic strategies in FGFR-driven cancers and other pathologies characterized by aberrant vascularization , providing critical insights for targeted oncology drug discovery. Its mechanism provides a means to validate FGFR and VEGFR as critical nodes in signaling networks and to study the phenotypic consequences of their inhibition.

Properties

IUPAC Name

1-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-11-8-15(21-10-12(2)20)19-16(18-11)14(9-17-19)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGQZUQKTUJMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)SCC(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one typically involves the reaction of 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine with a suitable sulfanylating agent. One common method is the reaction of 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine with 2-chloropropan-1-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfanyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, bases like sodium hydride, and solvents like dimethylformamide.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential antitumor and antimicrobial properties. Its structural similarity to other pyrazolo[1,5-a]pyrimidine derivatives allows it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer activity of several pyrazolo[1,5-a]pyrimidine derivatives. The results indicated that compounds with sulfanyl groups exhibited enhanced cytotoxicity against cancer cell lines compared to their non-sulfanyl counterparts. Specifically, 1-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one demonstrated significant inhibition of tumor growth in xenograft models .

Biological Research

In biological research, this compound has been utilized as a tool for studying enzyme inhibition and signaling pathways. Its ability to inhibit specific kinases makes it valuable in understanding cancer cell proliferation mechanisms.

Enzyme Inhibition Studies

Research has shown that this compound can inhibit protein kinases involved in cell cycle regulation. For instance, a study highlighted its effectiveness against the Aurora kinase family, which is crucial for mitosis. This inhibition leads to cell cycle arrest and apoptosis in various cancer cell types .

Material Science

The compound's unique structure also lends itself to applications in material science , particularly in the development of fluorescent probes and organic light-emitting diodes (OLEDs).

Photophysical Properties

The photophysical properties of this compound have been characterized using various spectroscopic techniques. The compound exhibits strong fluorescence under UV light, making it suitable for use in biosensors and imaging applications .

Mechanism of Action

The mechanism of action of 1-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Molecular Formula Substituents Key Features Biological Activity References
1-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one C₁₆H₁₅N₃OS 5-Me, 3-Ph, 7-SCH₂COCH₃ Balanced lipophilicity; moderate reactivity due to sulfanyl group Under investigation for antiviral/anticancer potential
1-({5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one C₁₈H₂₂N₄OS 5-t-Bu, 2-Me, 3-Ph, 7-SCH₂COCH₃ Enhanced steric bulk from tert-butyl group; improved metabolic stability Antimicrobial, anticancer (IC₅₀: 2.5–10 μM in cancer cell lines)
1-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]propan-2-one C₁₆H₁₅N₃OS 2-Me, 5-Me, 3-Ph, 7-SCH₂COCH₃ Increased electron density from dual methyl groups; higher solubility Potential antiviral applications
2-Ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-thiol C₁₅H₁₄FN₃S 5-Me, 3-(4-F-Ph), 7-SH Fluorophenyl group enhances target specificity; thiol group increases reactivity Anticancer (apoptosis induction)
N-[2-(Dimethylamino)ethyl]-5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine C₁₉H₂₁F₃N₆ 5-Me, 3-Ph, 2-CF₃, 7-NH(CH₂)₂NMe₂ Trifluoromethyl group improves lipophilicity; amine side chain enhances bioavailability Enzyme inhibition (e.g., kinases)

Key Observations:

Substituent Effects :

  • Methyl/Phenyl Groups : The 5-methyl and 3-phenyl groups in the target compound contribute to moderate lipophilicity, balancing solubility and membrane permeability . In contrast, the tert-butyl analog (C₁₈H₂₂N₄OS) shows improved metabolic stability but reduced solubility due to steric hindrance .
  • Sulfanyl vs. Thiol : The sulfanyl group (-S-) in the target compound offers lower reactivity compared to the thiol (-SH) in 2-Ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-thiol , which may reduce off-target interactions but limit covalent binding to biological targets .

Biological Activity: Anticancer Potential: The trifluoromethyl-containing derivative (C₁₉H₂₁F₃N₆) exhibits potent enzyme inhibition (nanomolar IC₅₀ values) due to enhanced hydrophobic interactions . The target compound’s propan-2-one moiety may confer unique binding modes, though specific data are pending . Antimicrobial Activity: The tert-butyl analog demonstrates broad-spectrum antimicrobial activity (MIC: 4–16 μg/mL against S. aureus and E. coli), attributed to its bulky substituent disrupting bacterial membranes .

Synthetic Accessibility :

  • Ultrasound-assisted synthesis (e.g., ) optimizes yields for pyrazolo[1,5-a]pyrimidines, but the target compound’s sulfanyl linkage requires precise reaction conditions (e.g., KHSO₄ catalysis) to avoid side reactions .

Biological Activity

1-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one, a compound with significant interest in medicinal chemistry, belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds have been associated with various biological activities, including antimicrobial, anticancer, and enzymatic inhibitory properties. This article reviews the biological activity of this specific compound based on recent research findings.

The compound's molecular formula is C13H11N3OSC_{13}H_{11}N_3OS, with a molecular weight of approximately 225.25 g/mol. It is characterized by a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit promising antibacterial properties. For instance, related compounds such as 3-methyl-1-phenylpyrazole-5-thiol have shown significant antibacterial activity against strains like MRSA and S. aureus, suggesting potential for this compound in treating resistant infections .

Anticancer Potential

The pyrazolo[1,5-a]pyrimidine scaffold has been linked to anticancer activities. Studies have demonstrated that these compounds can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific compound under review may share these properties due to its structural similarities with known anticancer agents.

Enzymatic Inhibition

The enzymatic inhibition potential of pyrazolo[1,5-a]pyrimidines has been explored extensively. These compounds often act as selective inhibitors for various enzymes involved in cancer and inflammatory pathways. The specific compound's sulfanyl group may enhance its binding affinity to target enzymes, potentially increasing its efficacy as a therapeutic agent .

Study on Antimicrobial Efficacy

A study highlighted the synthesis of several pyrazolo derivatives and their evaluation against bacterial strains. The results indicated that certain derivatives exhibited synergistic effects when combined with aminoglycosides, enhancing their antimicrobial efficacy .

Anticancer Mechanisms

In another investigation focusing on the anticancer properties of pyrazolo[1,5-a]pyrimidines, it was found that these compounds could induce apoptosis in cancer cells via the mitochondrial pathway. The study emphasized the role of structural modifications in enhancing the activity of these compounds against specific cancer types .

Data Tables

Activity Type Compound Target Activity
Antimicrobial3-Methyl-1-phenylpyrazole-5-thiolMRSASignificant
AnticancerPyrazolo[1,5-a]pyrimidine derivativesVarious cancer cell linesInduces apoptosis
Enzymatic InhibitionPyrazolo derivativesSpecific kinasesSelective inhibition

Q & A

Basic Synthesis

Q: What are the standard synthetic routes for preparing 1-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one? A: The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the pyrazolo[1,5-a]pyrimidine core via condensation of aminopyrazoles with dielectrophilic reagents (e.g., β-ketoesters or malononitrile derivatives) under reflux conditions in polar solvents like ethanol or DMF .
  • Step 2: Introduction of the sulfanyl group at the 7-position using nucleophilic substitution with thiourea or thiols in the presence of a base (e.g., K₂CO₃) .
  • Step 3: Functionalization of the propan-2-one moiety through alkylation or ketone protection/deprotection strategies .
    Key reagents include oxidizing agents (H₂O₂) and nucleophiles (amines, thiols) .

Advanced Synthesis

Q: How can reaction conditions be optimized to improve regioselectivity in sulfanyl group introduction? A: Regioselectivity challenges arise due to competing substitution sites on the heterocyclic core. Methodological strategies include:

  • Solvent Control: Using aprotic solvents (e.g., acetonitrile) to favor nucleophilic attack at the 7-position .
  • Microwave-Assisted Synthesis: Reducing reaction time (10–30 minutes) and enhancing yield (up to 20% improvement) via controlled dielectric heating .
  • Catalysis: Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thiolate ion formation .

Basic Structural Characterization

Q: Which analytical techniques are critical for confirming the structure of this compound? A: Essential techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., methyl at C5, phenyl at C3) .
  • X-ray Crystallography: Single-crystal analysis to resolve bond lengths/angles (e.g., S–C7 bond ~1.78 Å) and confirm the fused pyrazolo-pyrimidine system .
  • High-Resolution Mass Spectrometry (HRMS): To validate molecular weight (e.g., [M+H]⁺ expected within 0.001 Da accuracy) .

Advanced Crystallography

Q: How can SHELXL be employed to refine structures with twinned or high-resolution data? A: For challenging datasets:

  • Twinning: Use the TWIN and BASF commands in SHELXL to model twin domains, refining scale factors and Hooft parameters .
  • High-Resolution Data: Apply anisotropic displacement parameters (ADPs) for non-H atoms and incorporate hydrogen bonding networks via AFIX constraints .
  • Validation: Cross-check with PLATON to detect missed symmetry or disorder .

Basic Biological Activity

Q: What biological activities are reported for pyrazolo[1,5-a]pyrimidine derivatives? A: These compounds exhibit:

  • Anticancer Activity: Inhibition of kinases (e.g., KDR) and apoptosis induction via caspase-3 activation .
  • Antiviral Properties: Blocking viral replication enzymes (e.g., HIV-1 reverse transcriptase) .
  • Central Nervous System (CNS) Modulation: GABAB receptor allosteric modulation (e.g., ADX7 analog) .

Advanced Mechanistic Studies

Q: How can target interactions be elucidated for this compound? A: Methodologies include:

  • Molecular Docking: Using AutoDock Vina to predict binding poses in kinase active sites (e.g., ATP-binding pockets) .
  • Surface Plasmon Resonance (SPR): Quantifying binding affinity (KD) to purified targets (e.g., KDR kinase) .
  • Cellular Assays: siRNA knockdown to confirm target dependency in apoptosis pathways .

Data Contradiction Analysis

Q: How to resolve discrepancies in reported biological activities across studies? A: Critical factors to assess:

  • Assay Conditions: Variations in cell lines (e.g., HeLa vs. MCF-7) or serum concentrations may alter IC50 values .
  • Compound Purity: HPLC analysis (>95% purity) to exclude confounding by impurities .
  • Pharmacokinetics: Differences in metabolic stability (e.g., CYP450-mediated degradation) between in vitro and in vivo models .

Solubility Challenges

Q: How can solubility issues in aqueous buffers be addressed for in vitro assays? A: Strategies include:

  • Co-Solvents: Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Salt Formation: Synthesize hydrochloride salts via acid-base reactions .
  • Pro-drug Design: Introduce hydrophilic groups (e.g., phosphate esters) cleaved enzymatically in vivo .

Stability Assessment

Q: What methods are used to evaluate compound stability under storage? A: Key approaches:

  • Accelerated Stability Testing: Incubate at 40°C/75% RH for 4 weeks, monitoring degradation via LC-MS .
  • Photostability: Expose to UV light (ICH Q1B guidelines) to detect photo-oxidation products .
  • pH Stability: Assess hydrolysis rates in buffers (pH 1–10) to identify labile bonds (e.g., sulfanyl group oxidation) .

Regioselectivity in Substitution

Q: What are the challenges in achieving regioselective substitution on the pyrazolo-pyrimidine core? A: Key challenges and solutions:

  • Electronic Effects: Electron-withdrawing groups (e.g., –CF3) at C5 direct electrophiles to C7 .
  • Steric Hindrance: Bulky substituents at C3 (e.g., phenyl) limit access to adjacent positions, favoring C7 functionalization .
  • Directing Groups: Use of –NH2 or –OCH3 at C2 to guide metal-catalyzed cross-coupling reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one
Reactant of Route 2
1-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one

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